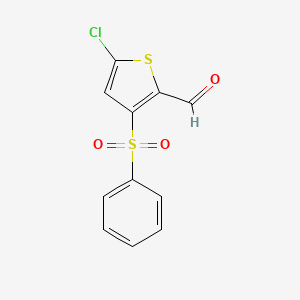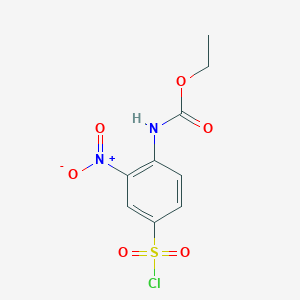
(4-(Methylselanyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Methylselanyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with a methylseleno group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methylselanyl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized benzene ring. One common method is the borylation of 4-(Methylseleno)iodobenzene using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: (4-(Methylselanyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Selenoxide or selenone derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(4-(Methylselanyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential role in biological systems due to the presence of selenium, which is an essential trace element.
Medicine: Explored for its potential anticancer properties, as selenium compounds have been shown to exhibit anticancer activity.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4-(Methylselanyl)phenyl)boronic acid in various reactions involves the formation of a palladium-boron complex in Suzuki-Miyaura coupling, which facilitates the transfer of the aryl group to the palladium center. The methylseleno group can undergo redox reactions, influencing the compound’s reactivity and stability.
Molecular Targets and Pathways:
Suzuki-Miyaura Coupling: The palladium catalyst and boronic acid group are key players.
Biological Systems: Selenium-containing compounds can interact with selenoproteins and influence redox homeostasis.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the methylseleno group, making it less versatile in certain reactions.
4-(Methoxycarbonyl)benzeneboronic Acid: Contains a methoxycarbonyl group instead of a methylseleno group, leading to different reactivity and applications.
Uniqueness: (4-(Methylselanyl)phenyl)boronic acid is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activity. This makes it a valuable compound for specialized applications in organic synthesis and biomedical research.
Propiedades
Fórmula molecular |
C7H9BO2Se |
|---|---|
Peso molecular |
214.93 g/mol |
Nombre IUPAC |
(4-methylselanylphenyl)boronic acid |
InChI |
InChI=1S/C7H9BO2Se/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 |
Clave InChI |
DOQUWQLGKPFQBY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)[Se]C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-methyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoate](/img/structure/B8385237.png)


![1-Boc-4-(2-[1,2,4]triazol-1-ylmethyl-phenyl)-piperazine](/img/structure/B8385251.png)




